An In-depth Technical Guide to NH2-Peg4-noda-GA: A Bifunctional Chelator for Advanced Radiopharmaceutical Development
An In-depth Technical Guide to NH2-Peg4-noda-GA: A Bifunctional Chelator for Advanced Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Core Concept: Understanding NH2-Peg4-noda-GA
NH2-Peg4-noda-GA is a bifunctional chelator meticulously engineered for the development of targeted radiopharmaceuticals. Its structure is a synergistic combination of three key functional moieties:
-
A Primary Amine (NH2) Group: This terminal amine serves as a reactive handle for the covalent attachment of biomolecules, such as peptides, antibodies, and small molecules, enabling the targeting of specific biological markers in vivo.[1]
-
A Polyethylene Glycol (PEG) Linker (Peg4): The tetra-polyethylene glycol spacer enhances the pharmacokinetic properties of the resulting radiopharmaceutical. PEGylation is a well-established strategy to improve solubility, increase systemic circulation time by reducing renal clearance, and minimize immunogenicity.[2]
-
A NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) Core: This macrocyclic chelator forms highly stable complexes with a variety of radiometals, most notably the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), which is crucial for Positron Emission Tomography (PET) imaging.[1][3]
The primary function of NH2-Peg4-noda-GA is to serve as a bridge, securely linking a radioactive isotope to a targeting biomolecule. This allows for the precise delivery of radiation to a specific site within the body, enabling non-invasive imaging of physiological and pathological processes at the molecular level.
Chemical Properties:
| Property | Value |
| Chemical Formula | C25H47N5O11 |
| Molecular Weight | 593.67 g/mol |
| Appearance | White Powder |
| Applications | Labeling of peptides and antibodies |
Source: Chematech[1]
Quantitative Data Summary
Table 1: Biodistribution of [⁶⁸Ga]NODAGA-RGD in Patients with Hepatocellular Carcinoma
| Organ | Mean Standardized Uptake Value (SUVmean) at 60 min p.i. | % Injected Dose per Liter (%ID/L) at 60 min p.i. |
| Blood | 0.72 | 0.56 ± 0.43 |
| Lungs | 0.39 | 0.22 ± 0.05 |
| Liver | - | - |
| Spleen | - | - |
| Kidneys | - | - |
| Muscle | 0.26 | 0.16 ± 0.8 |
| Intestine | 0.88 | 0.54 ± 0.39 |
| Urinary Bladder Wall | - | 0.26 ± 0.09 (mSv/MBq) |
Data adapted from a study on patients with hepatocellular carcinoma and liver cirrhosis.[4]
Table 2: In Vitro and In Vivo Stability of ⁶⁸Ga-labeled NODAGA-Peptide
| Condition | Time Point | % Intact Radiotracer |
| Ex vivo (Plasma) | 5 min | 45.2 ± 1.8 |
| 60 min | 42.1 ± 3.7 | |
| Ex vivo (Urine) | 5 min | 40.0 ± 2.3 |
| 60 min | 37.4 ± 2.9 | |
| In vivo (Plasma) | 5 min | 6.9 ± 0.9 |
| 60 min | 2.1 ± 0.2 | |
| In vivo (Urine) | 5 min | 6.1 ± 1.1 |
| 60 min | 1.4 ± 0.3 |
Data represents the stability of a specific [⁶⁸Ga]NODAGA-peptide conjugate and may vary for other conjugates.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of NH2-Peg4-noda-GA and similar bifunctional chelators.
Bioconjugation of NH2-Peg4-noda-GA to a Targeting Peptide (e.g., RGD)
This protocol describes the conjugation of the primary amine of NH2-Peg4-noda-GA to a carboxylic acid group on a peptide, such as the C-terminus or an acidic amino acid residue, using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
NH2-Peg4-noda-GA
-
Targeting peptide with a free carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Activation of NH2-Peg4-noda-GA (Formation of NHS ester):
-
Dissolve NH2-Peg4-noda-GA, DCC, and NHS in anhydrous DMF.
-
The molar ratio should be approximately 1:1.1:1.1 (NH2-Peg4-noda-GA:DCC:NHS).
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of NH2-Peg4-noda-GA. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide in the reaction buffer.
-
Add the activated NH2-Peg4-noda-GA-NHS ester solution to the peptide solution. A molar excess of the NHS ester (e.g., 5-10 fold) is typically used.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the resulting peptide-NH2-Peg4-noda-GA conjugate using RP-HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the purified fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using analytical RP-HPLC and Mass Spectrometry.
-
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines the chelation of ⁶⁸Ga by the NODAGA core of the bioconjugate.
Materials:
-
Peptide-NH2-Peg4-noda-GA conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Preparation of Reaction Mixture:
-
In a sterile reaction vial, dissolve 10-50 µg of the Peptide-NH2-Peg4-noda-GA conjugate in sterile water or a suitable buffer.
-
Add the required volume of sodium acetate buffer to adjust the final reaction pH to between 4.0 and 4.5.
-
Add the ⁶⁸Ga eluate (typically 100-500 MBq) to the reaction vial.
-
-
Incubation: Incubate the reaction mixture at 90-95°C for 5-10 minutes.[6] Some NODAGA conjugates can be labeled at room temperature, but this may require a higher peptide concentration.
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-Peptide-NH2-Peg4-noda-GA using radio-TLC or radio-HPLC. The RCP should be >95%.
-
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
In Vitro Stability Assay
This protocol assesses the stability of the radiolabeled conjugate in human serum.
Materials:
-
[⁶⁸Ga]Ga-Peptide-NH2-Peg4-noda-GA
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Radio-HPLC system
Procedure:
-
Incubate an aliquot of the purified radiolabeled peptide with an equal volume of human serum at 37°C.[5]
-
At various time points (e.g., 30, 60, 120, and 240 minutes), take a sample of the mixture.[7]
-
Precipitate the serum proteins by adding ethanol (B145695) or acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.
Cellular Uptake and Binding Assay
This protocol is for determining the specific binding and internalization of a radiolabeled RGD peptide conjugate to cells expressing αvβ3 integrins.
Materials:
-
[⁶⁸Ga]Ga-RGD-Peptide-NH2-Peg4-noda-GA
-
Cell line expressing the target receptor (e.g., U87MG human glioblastoma cells for αvβ3 integrin)
-
Control cell line (optional, without the target receptor)
-
Cell culture medium
-
PBS
-
Unlabeled ("cold") RGD peptide for blocking studies
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.
-
Binding Assay:
-
Wash the cells with cold PBS.
-
Add the radiolabeled peptide to the wells at various concentrations.
-
For competition experiments, add increasing concentrations of the unlabeled peptide along with a fixed concentration of the radiolabeled peptide.
-
To determine non-specific binding, add a large excess of the unlabeled peptide to a set of wells 15-30 minutes prior to adding the radiolabeled peptide.
-
Incubate at 4°C for 1-2 hours to allow binding to the cell surface without significant internalization.
-
-
Uptake (Internalization) Assay:
-
Follow the same procedure as the binding assay but incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization.
-
-
Washing and Lysis:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified integrin signaling pathway, which is relevant for RGD-based radiopharmaceuticals that target the αvβ3 integrin, a key player in angiogenesis and tumor metastasis.[8][9][10]
Caption: Simplified Integrin Signaling Pathway initiated by RGD peptide binding.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of a radiolabeled peptide and its application in PET imaging.
Caption: General workflow for bioconjugation and radiolabeling.
References
- 1. NH2-PEG4-NODA-GA - www.chematech-mdt.com [chematech-mdt.com]
- 2. [PDF] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. NH2-PEG4-NODA-GA - CD Bioparticles [cd-bioparticles.net]
- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Integrin - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
